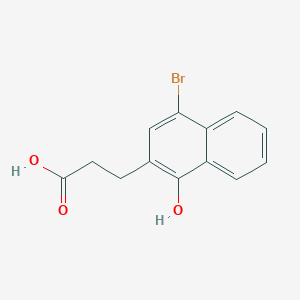
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a hydroxyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid typically involves the bromination of 1-hydroxynaphthalene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: 1-Hydroxynaphthalene is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Friedel-Crafts Acylation: The brominated product is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of an amino or alkyl derivative.
科学的研究の応用
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
3-(4-Chloro-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methyl-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different reactivity and biological profiles.
特性
分子式 |
C13H11BrO3 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC名 |
3-(4-bromo-1-hydroxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H11BrO3/c14-11-7-8(5-6-12(15)16)13(17)10-4-2-1-3-9(10)11/h1-4,7,17H,5-6H2,(H,15,16) |
InChIキー |
YYWACJGQHHDLHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)CCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


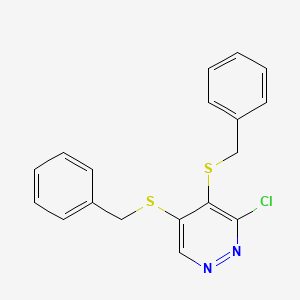
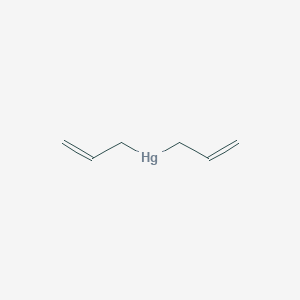
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
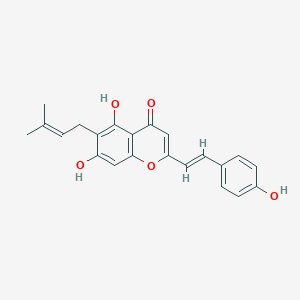
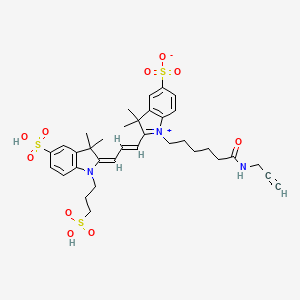



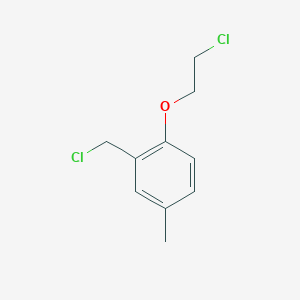
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)

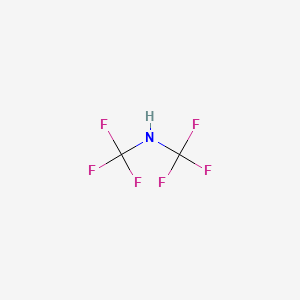

![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
